molecular formula C16H19Br2NO2 B8242813 4,7-DibroMo-2-(2-ethylhexyl)isoindoline-1,3-dione

4,7-DibroMo-2-(2-ethylhexyl)isoindoline-1,3-dione

Cat. No.: B8242813
M. Wt: 417.13 g/mol
InChI Key: MFVRURWCDDILCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-2-(2-ethylhexyl)isoindoline-1,3-dione typically involves the bromination of 2-(2-ethylhexyl)isoindoline-1,3-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as chloroform or dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-2-(2-ethylhexyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.

    Oxidation Reactions: It can undergo oxidation to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while reduction reactions produce dihydro derivatives .

Scientific Research Applications

4,7-Dibromo-2-(2-ethylhexyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dibromo-2-(2-ethylhexyl)isoindoline-1,3-dione in its applications involves its ability to participate in electron transfer processes. The bromine atoms enhance the electron-withdrawing properties of the compound, making it an effective acceptor in donor-acceptor systems. This property is crucial for its performance in OPVs and other optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dibromo-2-(2-ethylhexyl)isoindoline-1,3-dione is unique due to its specific substitution pattern and the presence of the 2-ethylhexyl group, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for use in solution-processed optoelectronic devices .

Properties

IUPAC Name

4,7-dibromo-2-(2-ethylhexyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Br2NO2/c1-3-5-6-10(4-2)9-19-15(20)13-11(17)7-8-12(18)14(13)16(19)21/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVRURWCDDILCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=C(C=CC(=C2C1=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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